molecular formula C20H25N5O2 B2966182 9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847340-41-4

9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2966182
CAS RN: 847340-41-4
M. Wt: 367.453
InChI Key: WAIYSQVUNKASHI-UHFFFAOYSA-N
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Description

The compound “9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrimidine ring substituted with two carbonyl groups, an ethylphenyl group at the 9th position, a methyl group at the 1st position, and a propyl group at the 3rd position .

Scientific Research Applications

Molecular Structure Analysis

The study of purine-pyrimidine complexes offers insights into molecular interactions and bonding configurations, resembling the Watson-Crick pairing in DNA. For example, the structure of a complex formed by 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil has been determined, showcasing planar configurations and hydrogen bonding patterns significant in biological systems (Sobell, 1966).

Synthesis and SAR Studies

Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized as GnRH receptor antagonists for treating reproductive diseases, highlighting the importance of specific substituents for receptor binding activity (Guo et al., 2003). Similarly, the ionization and methylation reactions of purine-6,8-diones have been explored, categorizing them based on physical properties and reactivity, which is crucial for understanding their chemical behavior and potential drug development applications (Rahat et al., 1974).

Biological Activity and Drug Development

Research into quinazolines, a group of compounds related to purines, has led to the development of drugs targeting proliferative diseases, emphasizing the role of specific structural features in enhancing biological activity (Őrfi et al., 2004). The synthesis of dihydropyrimido[5,4-d]pyrimidines further illustrates the diversity of reactions purine derivatives can undergo, with implications for creating novel compounds with potential therapeutic uses (Carvalho et al., 2007).

Antioxidant Activity

The antioxidant activities of ethosuximide and pufemide derivatives have been studied, indicating the potential for purine and pyrimidine derivatives to impact oxidative stress-related conditions (Hakobyan et al., 2020).

Natural Compound Derivatives

New purine derivatives from the South China Sea gorgonian Subergorgia suberosa, including 4-caryboxy-5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione, were isolated, showcasing the chemical diversity of natural compounds and their potential as sources for novel drugs (Qi et al., 2008).

properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)15-9-7-14(5-2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIYSQVUNKASHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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